Methyl 2-(4-bromo-2-methylphenyl)acetate chemical properties and molecular structure
Methyl 2-(4-bromo-2-methylphenyl)acetate chemical properties and molecular structure
An In-Depth Technical Guide to Methyl 2-(4-bromo-2-methylphenyl)acetate
This guide provides a comprehensive technical overview of Methyl 2-(4-bromo-2-methylphenyl)acetate, a valuable intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, molecular architecture, synthetic pathways, and spectroscopic signature. The narrative emphasizes the causal relationships behind synthetic strategies and analytical methods, reflecting a field-proven perspective on its practical application.
Core Identity and Physicochemical Profile
Methyl 2-(4-bromo-2-methylphenyl)acetate is a substituted phenylacetate ester. The strategic placement of the bromo, methyl, and methyl acetate groups on the benzene ring imparts specific reactivity and physical properties, making it a versatile building block.
Molecular Structure
The compound's architecture is foundational to its chemical behavior. The phenyl ring is substituted at the 1, 2, and 4 positions. The ester moiety is attached to a benzylic carbon, which influences the reactivity of the adjacent methylene protons.
Caption: 2D Molecular Structure of the compound.
Chemical and Physical Properties
Quantitative data for this specific isomer is not extensively published. The table below summarizes its identifiers and key predicted properties. For context, experimental data for related isomers are provided where available.
| Property | Value | Source |
| IUPAC Name | Methyl 2-(4-bromo-2-methylphenyl)acetate | - |
| CAS Number | 958646-47-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | |
| Monoisotopic Mass | 241.99425 Da | [3] |
| Predicted XlogP | 2.8 | [3] |
| Boiling Point | Not available (Est. >250 °C) | - |
| Boiling Point (Isomer) | 264 °C (Methyl 2-(2-bromophenyl)acetate) | [4] |
| Boiling Point (Isomer) | 246-248 °C (Methyl 2-(4-bromophenyl)acetate) | [5] |
| Physical Form | Expected to be a liquid or low-melting solid | - |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of Methyl 2-(4-bromo-2-methylphenyl)acetate is via the Fischer esterification of its corresponding carboxylic acid precursor, 2-(4-bromo-2-methylphenyl)acetic acid. This choice is predicated on the high yields and straightforward purification associated with this classic reaction.
Proposed Synthetic Workflow
The synthesis is a two-step logical progression: first, the preparation of the carboxylic acid, followed by its esterification. However, as the precursor acid is commercially available, the workflow focuses on the final esterification step.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis.
Materials:
-
2-(4-Bromo-2-methylphenyl)acetic acid (1.0 eq)[6]
-
Methanol (MeOH), anhydrous (20-30 mL per gram of acid)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~2-3 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Dissolve 2-(4-bromo-2-methylphenyl)acetic acid in methanol within a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The choice of a strong mineral acid is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[7][8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for 2-4 hours. The reaction progress should be monitored by TLC, observing the disappearance of the starting carboxylic acid spot.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. If necessary, further purification can be achieved via silica gel column chromatography.
Spectroscopic Signature (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons (3H): ~7.0-7.4 ppm, complex multiplet. The electron-withdrawing bromine and electron-donating methyl group will create distinct signals. Benzylic -CH₂- (2H): ~3.6-3.8 ppm, singlet. This signal is characteristic of the methylene group between the aromatic ring and the ester carbonyl.[9] Ester -OCH₃ (3H): ~3.7 ppm, singlet. A sharp, uncoupled signal typical for a methyl ester. Aromatic -CH₃ (3H): ~2.3 ppm, singlet. The methyl group attached directly to the benzene ring. |
| ¹³C NMR | Carbonyl (C=O): ~171-172 ppm. Aromatic Carbons (6C): ~125-140 ppm. The carbon bearing the bromine (C-Br) will be downfield shifted, while the carbon attached to the methyl group will be slightly shielded. Ester -OCH₃: ~52 ppm. Benzylic -CH₂-: ~40 ppm. Aromatic -CH₃: ~19-21 ppm. |
| Infrared (IR) | C=O Stretch (Ester): Strong, sharp absorption at ~1735-1750 cm⁻¹. C-O Stretch (Ester): Strong absorption in the 1150-1250 cm⁻¹ region. sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. sp³ C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹. C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹.[10] |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and 244 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. Key Fragments: Loss of the methoxy group (-•OCH₃) to give a peak at m/z 211/213. Cleavage of the C-C bond between the methylene and carbonyl group (alpha-cleavage) to form a stable benzylic cation at m/z 183/185.[11] |
Reactivity and Synthetic Utility
Methyl 2-(4-bromo-2-methylphenyl)acetate is a multifunctional intermediate whose reactivity is dictated by its three primary components: the aryl bromide, the ester, and the benzylic position.
-
Aryl Bromide Reactivity: The C(sp²)-Br bond is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the aromatic core, a common strategy in the synthesis of complex pharmaceutical agents.
-
Ester Group Transformations: The methyl ester can be readily hydrolyzed under acidic or basic conditions to the parent carboxylic acid. It can also undergo transesterification or be converted to amides, hydrazides, or reduced to the corresponding primary alcohol, providing access to a wide array of derivatives.
-
Benzylic Position Reactivity: The methylene (-CH₂-) protons are located at a benzylic position, making them more acidic than typical alkyl protons and susceptible to deprotonation by a suitable base. More importantly, this position is activated towards radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) would likely occur at this benzylic carbon, a transformation that is highly selective due to the resonance stabilization of the resulting benzylic radical.[12][13] This reactivity profile is crucial for functionalizing the side chain.[14] Benzylic systems readily undergo nucleophilic substitution, typically via Sₙ1 or Sₙ2 pathways, depending on the specific substrate and conditions.[15]
Safety and Handling
Based on hazard classifications for structurally related compounds, Methyl 2-(4-bromo-2-methylphenyl)acetate should be handled with care. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 2-(4-bromo-2-methylphenyl)acetate is a strategically designed synthetic intermediate offering multiple avenues for chemical modification. Its well-defined points of reactivity—the aryl bromide for cross-coupling, the versatile ester group, and the activated benzylic position—make it a powerful tool for constructing complex molecular frameworks. Understanding its synthesis, spectroscopic properties, and chemical behavior is essential for leveraging its full potential in research and development.
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